molecular formula C9H13N3O B11737802 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

Cat. No.: B11737802
M. Wt: 179.22 g/mol
InChI Key: QLMBZRLKFZWXPB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is an organic compound that features a dimethylamino group, a pyrazole ring, and a propenone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the dimethylamino group: This step might involve the alkylation of an amine precursor.

    Formation of the propenone moiety: This can be done through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the propenone moiety.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The dimethylamino group could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Products might include carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The dimethylamino group and pyrazole ring could be key functional groups in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-phenylprop-2-en-1-one
  • 3-(Dimethylamino)-1-(1H-pyrazol-3-yl)prop-2-en-1-one

Uniqueness

The presence of the 1-methyl-1H-pyrazol-5-yl group distinguishes it from other similar compounds, potentially offering unique biological activities or chemical reactivity.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(dimethylamino)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C9H13N3O/c1-11(2)7-5-9(13)8-4-6-10-12(8)3/h4-7H,1-3H3

InChI Key

QLMBZRLKFZWXPB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CN(C)C

Origin of Product

United States

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